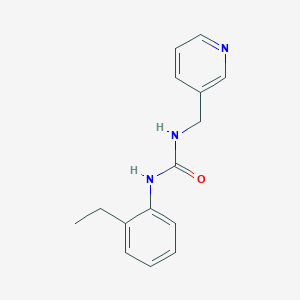

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

説明

The exact mass of the compound N-(2-ethylphenyl)-N'-(3-pyridinylmethyl)urea is 255.137162174 g/mol and the complexity rating of the compound is 283. The solubility of this chemical has been described as >38.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-13-7-3-4-8-14(13)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYNALZJGXZBID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823997 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Chemical structure and properties of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

An In-Depth Technical Guide to 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: Structure, Properties, and Potential Applications

Introduction

Urea derivatives represent a cornerstone in modern medicinal chemistry, with their versatile structure enabling a wide array of biological activities.[1] The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, serves as a rigid and effective hydrogen bond donor and acceptor. This feature allows for strong and specific interactions with biological targets such as enzymes and receptors.[1] The diversity of substituents that can be incorporated onto the urea scaffold has led to the development of numerous therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[2][3] This guide focuses on the specific, albeit less documented, compound this compound, providing a comprehensive overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a subject for drug discovery research.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound comprises three key moieties: a 2-ethylphenyl group, a central urea linker, and a pyridin-3-ylmethyl group. The 2-ethylphenyl group provides a hydrophobic character, while the pyridine ring introduces a degree of polarity and a basic nitrogen atom, which can be crucial for target engagement and pharmacokinetic properties. The urea core itself is planar due to resonance, which restricts the conformational flexibility of the molecule.[1]

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C15H17N3O | Provides the elemental composition. |

| Molecular Weight | 255.32 g/mol | Influences absorption and distribution; values under 500 are generally preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates the lipophilicity of the compound, affecting its solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea are key for target interactions. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyridine nitrogen can accept hydrogen bonds. |

| Topological Polar Surface Area (TPSA) | ~58 Ų | A measure of the surface area occupied by polar atoms, which correlates with cell permeability. |

Synthesis of this compound

The synthesis of unsymmetrical ureas like this compound can be achieved through several established methods.[1][4] A common and efficient approach involves the reaction of an isocyanate with an amine. In this case, 2-ethylphenyl isocyanate would be reacted with 3-(aminomethyl)pyridine.

Detailed Step-by-Step Methodology:

-

Preparation of 2-Ethylphenyl Isocyanate:

-

Starting Material: 2-Ethylaniline.

-

Reagent: Phosgene or a phosgene equivalent such as triphosgene or phenyl chloroformate.[1][5][6] The use of phosgene itself requires specialized equipment and safety precautions due to its high toxicity.

-

Procedure: 2-Ethylaniline is dissolved in an inert solvent (e.g., toluene, dichloromethane). The phosgene source is then added, typically in the presence of a base (e.g., triethylamine) to neutralize the generated HCl. The reaction is usually carried out at low temperatures to control its exothermicity.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 2-ethylphenyl isocyanate, which can be purified by distillation or used directly in the next step.

-

-

Synthesis of this compound:

-

Reactants: 2-Ethylphenyl isocyanate and 3-(aminomethyl)pyridine.

-

Solvent: Anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile.

-

Procedure: 3-(aminomethyl)pyridine is dissolved in the chosen solvent. 2-Ethylphenyl isocyanate is then added dropwise to the solution at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

-

Work-up and Purification: The reaction mixture is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Experimental Workflow Diagram:

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Mechanism of Action

The diaryl urea scaffold is a prominent feature in many kinase inhibitors.[2][7] These compounds often act as "hinge-binders," forming hydrogen bonds with the kinase hinge region, a critical component of the ATP-binding pocket. The 2-ethylphenyl group could potentially occupy a hydrophobic pocket within the kinase, while the pyridine moiety might interact with solvent-exposed regions or form additional hydrogen bonds.

Given the structural similarities to known anticancer agents, this compound could be investigated for its antiproliferative activity against various cancer cell lines.[8][9][10] Potential kinase targets could include Raf kinases (like B-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), or Platelet-Derived Growth Factor Receptors (PDGFRs), all of which are implicated in tumor growth and angiogenesis.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of relevant kinases (e.g., B-Raf, VEGFR2).

Materials:

-

This compound (synthesized and purified)

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Multi-well plates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay.

-

Assay Setup: To each well of the multi-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the optimal temperature for the specific kinase (usually 30-37 °C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While this compound is not a widely studied compound, its structural features suggest it could be a promising candidate for further investigation in drug discovery, particularly in the area of oncology. The presence of the diaryl urea scaffold points towards potential kinase inhibitory activity. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Further research, starting with its synthesis and in vitro biological evaluation, is warranted to explore its therapeutic potential.

References

- Synthesis of some aryl (pyrimidin-3-yl)methyl ureas, hydrazones and semicarbazones. (2025). ARKAT-USA, Inc.

-

Ke, S., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29(5), 847-857. Available at: [Link]

-

Jain, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

-

Jose, S., & Iqbal, S. A. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. Biomedical and Pharmacology Journal, 8(2). Available at: [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 344. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenyl-1-(pyridin-3-yl)urea. PubChem. Available at: [Link]

- Dumas, J., et al. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents.

-

Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 24(11), 2141. Available at: [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-3-ylmethyl)-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea. PubChem. Available at: [Link]

-

1-(2-Ethylhexyl)-3-[2-methyl-5-(3-methyl-3-phenylureido)phenyl]urea. J-Global. Available at: [Link]

-

Tadesse, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(14), 1329-1354. Available at: [Link]

- Showell, G. A., & Mills, J. S. (1999). Practical synthesis of urea derivatives. Google Patents.

-

Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. (n.d.). Author's Manuscript. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 344. Available at: [Link]

-

Ke, S., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. ResearchGate. Available at: [Link]

-

Chen, Y.-C., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2201. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea. PubChem. Available at: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds [mdpi.com]

- 9. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Potential of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea in Drug Discovery

Executive Summary

1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea represents a sophisticated optimization of the 1,3-disubstituted urea pharmacophore, a structural class central to the inhibition of Soluble Epoxide Hydrolase (sEH) .

In the landscape of drug discovery, this molecule addresses a critical bottleneck: balancing high lipophilic potency with aqueous solubility. While traditional sEH inhibitors (e.g., AUDA, DCU) exhibit nanomolar potency, they often suffer from poor metabolic stability and low solubility due to heavy adamantyl or cyclohexyl groups. The incorporation of a pyridin-3-ylmethyl moiety in this compound introduces a polar, ionizable handle that improves pharmacokinetic profiles without sacrificing the binding affinity provided by the lipophilic 2-ethylphenyl anchor.

This guide details the physicochemical properties, mechanism of action, synthesis, and experimental validation of this compound, positioning it as a lead candidate for treating cardiovascular diseases, neuropathic pain, and systemic inflammation.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule is a "Transition State Mimic" designed to fit the catalytic tunnel of the sEH enzyme.

| Domain | Structural Moiety | Function in Drug Design |

| Lipophilic Anchor | 2-Ethylphenyl | Occupies the hydrophobic "L-pocket" of the sEH active site. The ortho-ethyl group provides steric bulk that locks the conformation and enhances selectivity over microsomal epoxide hydrolase (mEH). |

| Pharmacophore | 1,3-Urea Linker | The primary binding unit. It forms a hydrogen bond network with the enzyme's catalytic triad (Tyr381, Tyr465, Asp333), mimicking the transition state of epoxide hydrolysis. |

| Soluble Tail | Pyridin-3-ylmethyl | Improves water solubility (lowers LogP) and metabolic stability. The nitrogen atom can serve as a proton acceptor, allowing for salt formation to further enhance bioavailability. |

Physicochemical Profile (Calculated)

-

Molecular Formula: C₁₅H₁₇N₃O

-

Molecular Weight: 255.32 g/mol

-

LogP (Predicted): ~2.5 – 3.0 (Optimal range for oral bioavailability)

-

Topological Polar Surface Area (TPSA): ~55 Ų (High membrane permeability)

-

Hydrogen Bond Donors: 2 (Urea NH)

-

Hydrogen Bond Acceptors: 2 (Pyridine N, Urea O)

Mechanism of Action (MoA)

Target: Soluble Epoxide Hydrolase (sEH)

The primary therapeutic mechanism is the stabilization of Epoxyeicosatrienoic Acids (EETs) .

-

Physiological Context: Cytochrome P450 epoxygenases convert Arachidonic Acid into EETs, which are potent anti-inflammatory and vasodilatory agents.

-

Pathology: sEH rapidly hydrolyzes EETs into Dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory.

-

Inhibition: By blocking sEH, this compound preserves cellular pools of EETs, extending their beneficial effects.

Binding Mode

The urea carbonyl oxygen accepts hydrogen bonds from Tyr381 and Tyr465 , while the urea NH groups donate hydrogen bonds to Asp333 .[1] This "anchoring" mimics the high-energy intermediate of the epoxide ring-opening reaction, acting as a competitive, tight-binding inhibitor.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of the compound within the Arachidonic Acid cascade.

Figure 1: Mechanism of Action. The compound inhibits sEH, preventing the degradation of beneficial EETs.

Synthesis & Manufacturing Protocol

Synthetic Strategy

The most robust and atom-economical route for synthesizing 1,3-disubstituted ureas is the reaction of an isocyanate with a primary amine . This "click-like" reaction proceeds in high yield without the need for complex catalysts.

Reaction: 2-Ethylphenyl isocyanate + 3-Picolylamine → this compound

Step-by-Step Protocol

Reagents:

-

2-Ethylphenyl isocyanate (1.0 equiv)

-

3-(Aminomethyl)pyridine (3-Picolylamine) (1.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Hexane (for precipitation)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)pyridine (10 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 2-ethylphenyl isocyanate (10 mmol) dissolved in 5 mL DCM over 15 minutes. The reaction is exothermic; maintain temperature < 10°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The urea product is typically more polar than the isocyanate.

-

Work-up:

-

Scenario A (Precipitation): If the product precipitates, filter the white solid and wash with cold hexane/ether.

-

Scenario B (Soluble): If the product remains soluble, concentrate the solvent under reduced pressure to ~5 mL. Add cold hexane (50 mL) to induce crystallization.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic urea singlets at δ ~8.5–9.0 ppm.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the production of the target urea compound.

Experimental Validation (Protocols)

To confirm the therapeutic potential, the following assays are standard industry requirements.

In Vitro sEH Inhibition Assay (Fluorescent)

Purpose: Determine the IC₅₀ of the compound against recombinant human sEH. Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

-

Enzyme Prep: Dilute recombinant human sEH (hsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

-

Inhibitor Incubation: Add 20 µL of the test compound (serial dilutions in DMSO) to 180 µL of enzyme solution. Incubate for 5 minutes at 30°C.

-

Substrate Addition: Add PHOME substrate (final concentration 50 µM).

-

Measurement: Measure the formation of the fluorescent reporter (6-methoxy-2-naphthaldehyde) at Excitation 330 nm / Emission 465 nm over 10 minutes (kinetic mode).

-

Analysis: Plot reaction rate vs. inhibitor concentration to calculate IC₅₀.

-

Target Criteria: IC₅₀ < 50 nM indicates a potent lead.

-

Metabolic Stability (Microsomal Assay)

Purpose: Verify if the pyridine ring confers stability against oxidative metabolism.

-

Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Determine intrinsic clearance (CLint) and half-life (t1/2).

References

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link

-

Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link

-

Kim, I. H., et al. (2004). "Design, Synthesis, and Biological Evaluation of 1,3-Disubstituted Ureas as Potent Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry. Link

-

Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. Link

Sources

Toxicology and safety profile of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Toxicology and Safety Profile of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea: A Technical Guide for Drug Development

Part 1: Executive Summary & Compound Identity[1]

1.1 Introduction this compound is a synthetic N,N'-disubstituted urea derivative.[1] Structurally, it bridges a lipophilic 2-ethylphenyl moiety and a polar pyridin-3-ylmethyl group via a stable urea linker.[1] While specific public toxicological monographs for this exact molecule are limited, its structural motifs place it within a well-characterized class of bioactive compounds often investigated as Kinase Inhibitors (e.g., p38 MAPK) , Soluble Epoxide Hydrolase (sEH) Inhibitors , or Cytokinin-like Agrochemicals .[1]

This guide provides a predictive safety assessment based on Structure-Activity Relationships (SAR) , Read-Across Toxicology , and Metabolic Stability Analysis , designed for researchers evaluating this compound as a New Chemical Entity (NCE).[1]

1.2 Physicochemical Profile (Predicted)

-

Molecular Formula: C₁₅H₁₇N₃O[1]

-

Molecular Weight: ~255.32 g/mol [1]

-

LogP (Octanol/Water): ~2.5 – 3.0 (Moderate Lipophilicity)[1]

-

Solubility: Low in water; High in DMSO, Ethanol.[1]

-

pKa: Pyridine nitrogen ~5.2 (Protonatable at physiological pH).[1]

Part 2: Predictive Toxicological Profile

2.1 Metabolic Activation & Reactive Metabolites The primary safety concern for aryl-urea derivatives lies in their metabolic bioactivation.[1]

-

CYP-Mediated Oxidation: The 2-ethylphenyl ring is susceptible to hydroxylation by Cytochrome P450 enzymes (CYP3A4, CYP2C9).[1]

-

Quinone-Imine Formation: If hydroxylation occurs at the para-position of the aniline ring followed by oxidation, it can generate reactive quinone-imines.[1] These electrophiles can covalently bind to hepatic proteins (GSH depletion), leading to Idiosyncratic Drug-Induced Liver Injury (DILI) .[1]

-

Pyridine N-Oxidation: The pyridine ring is a likely site for N-oxidation, increasing polarity but potentially altering target selectivity.[1]

2.2 Genotoxicity (Ames & Micronucleus)

-

Risk Level: Moderate.[1]

-

Mechanism: The urea linker is generally stable, but hydrolytic cleavage (though slow) would release 2-ethylaniline .[1] Many substituted anilines are flagged for genotoxicity due to the formation of N-hydroxyarylamines, which can form DNA adducts.[1]

-

Assessment: An Ames test (Salmonella typhimurium strains TA98/TA100) with and without S9 metabolic activation is critical.[1]

2.3 Cardiotoxicity (hERG Inhibition) [1]

-

Risk Level: High.[1]

-

Mechanism: The pharmacophore containing a basic nitrogen (pyridine) linked to a lipophilic aromatic ring (2-ethylphenyl) via a spacer (urea) mimics the pharmacophore of many known hERG channel blockers (e.g., Astemizole).[1]

-

Implication: Potential for QT interval prolongation and Torsades de Pointes.[1]

2.4 Hematotoxicity

-

Mechanism: If significant hydrolysis occurs, the released 2-ethylaniline can induce Methemoglobinemia .[1] The aniline metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport.[1]

Part 3: Safety Handling & Occupational Hygiene

3.1 Occupational Exposure Banding (OEB) Given the potential for kinase inhibition and aniline-like toxicity, this compound should be handled as a Potent Compound .[1]

3.2 Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator (powder form); Fume hood mandatory for solubilization.[1]

-

Dermal: Double nitrile gloves (0.11 mm min thickness).[1]

-

Eye: Chemical safety goggles.[1]

Part 4: Experimental Protocols for Safety Validation

4.1 Protocol: Reactive Metabolite Trapping (GSH Assay) Purpose: To detect the formation of reactive quinone-imines or epoxides.[1]

-

Incubation System:

-

Procedure:

-

Pre-incubate HLM + Compound + GSH for 5 min at 37°C.

-

Initiate reaction with NADPH.[1]

-

Incubate for 60 minutes.

-

Terminate with ice-cold Acetonitrile (1:3 v/v).

-

-

Analysis:

-

Centrifuge (3000g, 10 min).

-

Analyze supernatant via LC-MS/MS .[1]

-

Target: Search for [M + GSH + H]+ adducts (Mass shift: +307 Da).

-

-

Interpretation: Presence of GSH adducts indicates bioactivation and potential hepatotoxicity risk.[1]

4.2 Protocol: hERG Patch Clamp Assay (Automated) Purpose: To assess cardiotoxicity risk (QT prolongation).[1]

-

Cell Line: CHO or HEK293 cells stably expressing hERG (Kv11.1).[1]

-

Solutions:

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV (2s) to activate channels.[1]

-

Repolarize to -50 mV (2s) to measure tail current.

-

-

Dosing:

-

Calculation:

Part 5: Visualization of Metabolic & Safety Pathways

Figure 1: Predicted Metabolic Fate and Toxicity Pathways This diagram illustrates the potential metabolic activation routes and their associated toxicological outcomes.[1]

Caption: Predicted metabolic pathways showing bioactivation to reactive quinone-imines (hepatotoxicity) and hydrolysis to anilines (hematotoxicity).[1]

Figure 2: Safety Assessment Workflow for NCEs A decision-tree workflow for evaluating the safety of this urea derivative.

Caption: Stage-gated safety assessment workflow prioritizing early identification of genotoxic and cardiotoxic liabilities.

Part 6: References

-

Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1] "hERG potassium channels and cardiac arrhythmia." Nature, 440, 463–469.[1] Link[1]

-

Kalgutkar, A. S., et al. (2005).[1] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.[1] Link

-

Testa, B., & Krämer, S. D. (2007).[1] "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 4, 257-405.[1] Link[1]

-

OECD Guidelines for the Testing of Chemicals, Section 4. "Test No. 471: Bacterial Reverse Mutation Test."[1] OECD Publishing.[1] Link

Sources

Technical Whitepaper: Design, Synthesis, and Evaluation of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Executive Summary

The development of targeted small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly tunable target engagement. 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea represents a highly versatile class of asymmetric N,N'-diaryl/aryl-alkyl ureas. This structural motif is frequently deployed in medicinal chemistry to inhibit kinases, soluble epoxide hydrolase (sEH), and emerging targets such as the STING pathway [2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating guide to the physicochemical properties, synthesis methodologies, and biological evaluation workflows for this specific compound and its immediate analogs.

Chemical Identity and Structural Rationale

The molecule is composed of three distinct pharmacophoric regions:

-

The 2-Ethylphenyl Moiety: Provides lipophilic bulk. The ortho-ethyl substitution is highly deliberate; it induces a steric clash with the urea core, forcing the aromatic ring out of coplanarity. This specific dihedral angle is often critical for fitting into deep hydrophobic pockets (e.g., the DFG-out pocket of kinases).

-

The Urea Core: Acts as a rigid, bidentate hydrogen-bond donor (via two -NH groups) and a single hydrogen-bond acceptor (via the carbonyl oxygen).

-

The Pyridin-3-ylmethyl Group: Introduces a basic nitrogen that can act as a hydrogen-bond acceptor or coordinate with metal ions. The methylene linker provides conformational flexibility, allowing the pyridine ring to optimally align with hinge-region residues.

Physicochemical Data Summary

The following table summarizes the core quantitative metrics of the compound, calculated based on standard cheminformatics algorithms [3].

| Property | Value | Rationale / Implication in Drug Design |

| IUPAC Name | This compound | Standard systematic nomenclature. |

| Molecular Formula | C₁₅H₁₇N₃O | Defines elemental composition. |

| Molecular Weight | 255.32 g/mol | Highly optimal for lead compounds (Lipinski's Rule of 5 compliant). |

| H-Bond Donors | 2 | Derived from the central urea nitrogens. |

| H-Bond Acceptors | 2 | Derived from the urea carbonyl and pyridine nitrogen. |

| Topological Polar Surface Area | 54.9 Ų | Excellent predictor for high membrane permeability and oral bioavailability. |

| LogP (Estimated) | ~2.5 - 2.9 | Favorable lipophilicity balance for aqueous solubility and lipid partitioning. |

Synthetic Methodology & Reaction Causality

The synthesis of asymmetric ureas is classically achieved via the nucleophilic addition of a primary amine to an isocyanate [1]. This method is highly efficient but requires strict environmental control to prevent the formation of symmetric urea byproducts.

Step-by-Step Synthesis Protocol

Objective: Synthesize this compound with >95% purity.

Reagents:

-

2-Ethylphenyl isocyanate (Electrophile, 1.0 equiv)

-

3-(Aminomethyl)pyridine (Nucleophile, 1.05 equiv)

-

Anhydrous Dichloromethane (DCM)

Workflow:

-

System Preparation (Self-Validation Step): Flame-dry a round-bottom flask and purge with Argon. Causality: Isocyanates react rapidly with atmospheric moisture to form unstable carbamic acids, which decarboxylate into primary amines. These amines will react with unreacted isocyanate to form a symmetric 1,3-bis(2-ethylphenyl)urea impurity.

-

Dissolution: Dissolve 3-(aminomethyl)pyridine (1.05 equiv) in anhydrous DCM (0.2 M concentration).

-

Thermal Control: Submerge the reaction flask in an ice bath (0 °C). Causality: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. Cooling prevents thermal degradation and suppresses side reactions.

-

Addition: Add 2-ethylphenyl isocyanate (1.0 equiv) dropwise over 15 minutes using a syringe pump.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the isocyanate spot (often visualized with ninhydrin or UV) validates reaction completion.

-

Workup & Purification: The target urea typically precipitates out of the DCM solution as a white solid. Filter the precipitate under a vacuum, wash with cold hexanes to remove unreacted starting materials, and dry under a high vacuum.

Fig 1. Logical workflow for the nucleophilic addition synthesis of the target urea.

Pharmacophore Modeling and Target Engagement

Urea derivatives containing pyridine and substituted phenyl rings are frequently investigated for their anti-inflammatory and anti-tumor properties [2]. The binding logic of this compound operates on a tripartite system:

-

Hinge Binding: The pyridine nitrogen can act as a hydrogen-bond acceptor, interacting with the backbone amides of a kinase hinge region.

-

Allosteric/Deep Pocket Anchoring: The 2-ethylphenyl group provides necessary steric bulk. The ethyl group restricts the rotation of the phenyl ring, locking the molecule into a bioactive conformation that fits snugly into hydrophobic pockets (e.g., the selectivity pocket exposed in the DFG-out state of kinases).

-

Core Stabilization: The urea motif forms critical bidentate hydrogen bonds with conserved catalytic residues (such as Glutamate or Aspartate).

Fig 2. Pharmacophore model illustrating tripartite interaction with target proteins.

Experimental Workflow: In Vitro Biological Evaluation

To validate the biological efficacy of this compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for measuring binding affinity (

TR-FRET Target Binding Protocol

Objective: Determine the

Workflow:

-

Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution series in an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Causality: Tween-20 prevents the compound from aggregating and forming false-positive "promiscuous inhibitor" micelles. Keep final DMSO concentration ≤1% to prevent protein denaturation.

-

Assay Assembly: In a 384-well low-volume microplate, add:

-

4 µL of the compound dilution.

-

4 µL of the target protein (e.g., GST-tagged kinase) at a predefined

concentration. -

4 µL of a fluorescently labeled tracer ligand.

-

-

Equilibration: Seal the plate and incubate at room temperature for 60 minutes. Causality: Ureas often exhibit slow-binding kinetics due to the conformational changes they induce in the target (e.g., shifting a kinase to the DFG-out state). Sufficient incubation time ensures thermodynamic equilibrium.

-

Detection Reagent: Add 4 µL of Europium-labeled anti-GST antibody. Incubate for an additional 30 minutes.

-

Readout & Validation: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Self-Validation: Ensure the Z'-factor of the control wells (DMSO only vs. known positive control inhibitor) is >0.5, confirming assay robustness.

-

Data Analysis: Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a 4-parameter logistic (4PL) regression model to extract the

.

References

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)

- Novel Glycyrrhetin Ureas Possessing 2-Hydroxy-3-enone A Ring: Modification, Anti-inflammatory Activity, and Targeted STING for the Remedy of Acute Kidney Injury Source: ACS Omega URL

- 1179193-35-1 | [2-(pyridin-3-yl)

Molecular weight and physicochemical characteristics of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Abstract

This technical guide provides a detailed examination of the molecular and physicochemical properties of this compound, a compound of interest in modern medicinal chemistry. This document moves beyond a simple recitation of data, offering a synthesized analysis grounded in established scientific principles to provide actionable insights for research and development. We will dissect the compound's structural formula, molecular weight, and predicted physicochemical parameters such as lipophilicity (logP), aqueous solubility, pKa, and polar surface area. Standard experimental workflows for the empirical determination of these properties are detailed, emphasizing the causal logic behind protocol design. The guide culminates in a discussion of how these fundamental characteristics influence the compound's potential as a therapeutic agent, particularly concerning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Core Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. This includes its structure, formula, and weight, which are prerequisites for all subsequent quantitative studies.

Chemical Structure

This compound is an unsymmetrical urea derivative. Its structure is characterized by a central urea moiety (a known pharmacophore capable of forming strong hydrogen bonds) flanked by a lipophilic 2-ethylphenyl group and a polar, basic pyridin-3-ylmethyl group.[1][2] This structural duality is the primary driver of its physicochemical behavior.

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The elemental composition and corresponding molecular weights are summarized below. These values are fundamental for all stoichiometric calculations.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₇N₃O |

| Average Molecular Weight | 269.32 g/mol |

| Monoisotopic Mass | 269.13716 g/mol |

Physicochemical Characteristics: A Predictive Analysis

While empirical data is the gold standard, high-quality computational models provide robust initial estimates critical for guiding early-stage research. The following properties are predicted based on the compound's structure.

| Physicochemical Property | Predicted Value | Implication for Drug Development |

| XLogP3 | 2.7 - 2.8 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability. Favorable for oral absorption. |

| Topological Polar Surface Area (TPSA) | 58.9 Ų | Well below the 140 Ų threshold typically associated with good cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety can donate hydrogen bonds, facilitating interactions with biological targets like kinases.[3] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and pyridinyl nitrogen act as hydrogen bond acceptors, contributing to target binding and aqueous solubility. |

| Rotatable Bonds | 4 | A low number suggests conformational rigidity, which can lead to higher binding affinity and specificity for a target protein. |

| pKa (Predicted) | ~4.5-5.5 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated at physiological pH below this value, increasing aqueous solubility.[4][5] |

Experimental Determination Protocols

To validate and refine predictive data, rigorous experimental characterization is essential. The following sections describe standard, self-validating protocols for determining key physicochemical parameters.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method (OECD Guideline 105) is the benchmark for determining the equilibrium solubility of a compound in a given solvent system. It measures the concentration of a saturated solution.

Experimental Workflow:

Caption: Standard workflow for the shake-flask solubility assay.

Causality and Trustworthiness: This protocol is self-validating because the continued presence of a solid phase after 24-48 hours confirms that a saturated solution was achieved. The use of a calibrated HPLC system ensures the final quantification is accurate and reproducible.

Lipophilicity Determination (LogD at pH 7.4)

Principle: Lipophilicity is a key determinant of a drug's ADME properties. For an ionizable compound like this one, the distribution coefficient (LogD) at a physiological pH is more relevant than the partition coefficient (LogP).

Experimental Workflow:

Caption: Workflow for determining the octanol-water distribution coefficient (LogD).

Expertise-Driven Insights: Pre-saturating the solvents is a critical step often overlooked; it prevents volume changes during the experiment that would otherwise skew the final concentration measurements. Analyzing both phases allows for a mass balance calculation, adding a layer of validation to the results.

Synthesis and Implications for Drug Development

The physicochemical profile of this compound is highly suggestive of a compound with potential for further development.

-

Favorable Oral Absorption Profile: The combination of a moderate predicted LogP (2.7-2.8) and a low TPSA (58.9 Ų) aligns with Lipinski's Rule of Five and suggests the molecule has a high probability of good membrane permeability and subsequent oral absorption.

-

Target Interaction Potential: The urea moiety is a classic "privileged" structure in medicinal chemistry, renowned for its ability to act as a rigid hydrogen-bonding scaffold.[2][3] This feature is crucial for forming stable interactions within the binding pockets of target proteins, such as kinases, which are often implicated in cancer and inflammatory diseases.[6]

-

pH-Dependent Solubility: The presence of the basic pyridine ring (pKa ~5) means that the compound's aqueous solubility will increase significantly in acidic environments, such as the stomach. This can enhance dissolution after oral administration, a critical first step for drug absorption. Formulation strategies can be designed to take advantage of this property.

-

Metabolic Stability: The 2-ethylphenyl group may be susceptible to oxidative metabolism by cytochrome P450 enzymes. Early in vitro assays using liver microsomes would be a logical next step to assess its metabolic stability and identify potential metabolic liabilities.

Conclusion

This compound presents a compelling physicochemical profile for a drug discovery candidate. Its molecular weight is well within the range for small molecule drugs, and its predicted properties suggest a favorable balance of solubility and lipophilicity conducive to oral bioavailability. The presence of strong hydrogen-bonding motifs in a conformationally restrained structure provides a solid foundation for potent and specific target engagement. The logical next steps for any research program involving this molecule would be the empirical validation of these predicted properties and a comprehensive in vitro ADME assessment.

References

-

PubChem. 1-(Pyridin-3-ylmethyl)-3-(1-pyrimidin-2-ylpiperidin-4-yl)urea. Retrieved March 2, 2026, from [Link]

-

SpectraBase. urea, N-(4-ethylphenyl)-N'-methyl-. Retrieved March 2, 2026, from [Link]

-

MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved March 2, 2026, from [Link]

-

PubChem. 3-Phenyl-1-(pyridin-3-yl)urea. Retrieved March 2, 2026, from [Link]

-

Semantic Scholar. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Retrieved March 2, 2026, from [Link]

-

Biomedical and Pharmacology Journal. Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of...Glimepiride. Retrieved March 2, 2026, from [Link]

-

PubMed. Structure-based discovery of...a potent and selective nanomolar type-II PLK4 inhibitor. Retrieved March 2, 2026, from [Link]

-

PubChem. 1-(2-Chloro-phenyl)-3-pyridin-2-yl-urea. Retrieved March 2, 2026, from [Link]

-

Scientific Reports. Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Retrieved March 2, 2026, from [Link]

-

PubChemLite. 1-(2-ethylphenyl)-3-phenylurea (C15H16N2O). Retrieved March 2, 2026, from [Link]

-

PubChemLite. 1-cyclopropyl-3-(2-ethylphenyl)urea (C12H16N2O). Retrieved March 2, 2026, from [Link]

-

PubChemLite. 3-phenyl-1-(pyridin-3-yl)urea (C12H11N3O). Retrieved March 2, 2026, from [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Retrieved March 2, 2026, from [Link]

-

EPFL. pKa Data Compiled by R. Williams. Retrieved March 2, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. epfl.ch [epfl.ch]

- 6. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Synthesis Protocol for 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Executive Summary & Mechanistic Rationale

The urea pharmacophore is a privileged structural motif in modern drug discovery, prominently featured in multi-kinase inhibitors and targeted therapeutics [1]. The synthesis of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea requires a robust, scalable, and highly pure methodology. While coupling agents like 1,1'-Carbonyldiimidazole (CDI) or triphosgene can be used to join two amines, the direct nucleophilic addition of a primary amine to a pre-formed aryl isocyanate remains the gold standard for atom economy and yield [2].

This protocol details the direct coupling of 2-ethylphenyl isocyanate with 3-(aminomethyl)pyridine . The reaction is driven by the extreme electrophilicity of the isocyanate carbon, which is flanked by electronegative oxygen and nitrogen atoms. The primary amine acts as a potent nucleophile, attacking the isocyanate to form a transient zwitterionic intermediate, followed by a rapid intramolecular proton transfer to yield the thermodynamically stable urea[3].

Fig 1. Mechanistic pathway of isocyanate-amine coupling highlighting the zwitterionic intermediate.

Experimental Design & Causality

To ensure this protocol is a self-validating system , every experimental variable has been optimized based on fundamental chemical causality:

-

Solvent Selection (Dichloromethane - DCM): DCM provides excellent initial solubility for both the isocyanate and the amine. However, as the urea product forms, its strong intermolecular hydrogen-bonding network renders it insoluble in DCM. This spontaneous precipitation drives the reaction to absolute completion via Le Chatelier’s principle and eliminates the need for chromatographic purification [1].

-

Temperature Control (0 °C to Room Temperature): The initial nucleophilic attack is highly exothermic. Starting the addition at 0 °C suppresses unwanted side reactions, such as the formation of biuret byproducts (which occur if the newly formed urea reacts with excess isocyanate) or isocyanate dimerization [4].

-

Stoichiometric Imbalance: A slight excess of the amine (1.05 equivalents) is utilized. Isocyanates are reactive, moisture-sensitive, and potentially toxic; ensuring the isocyanate is the limiting reagent guarantees its complete consumption. Unreacted amine remains soluble in the cold wash solvent and is easily filtered away [2].

Quantitative Reagent Data

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Ethylphenyl isocyanate | 147.18 | 1.00 | 10.0 mmol (1.47 g) | Electrophile / Limiting Reagent |

| 3-(Aminomethyl)pyridine | 108.14 | 1.05 | 10.5 mmol (1.14 g) | Nucleophile |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 50 mL | Reaction Solvent |

| Diethyl Ether (Cold) | 74.12 | N/A | 20 mL | Wash Solvent |

Step-by-Step Protocol

Fig 2. Synthetic workflow for this compound via isocyanate coupling.

Phase 1: Preparation & Addition

-

Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintaining an inert atmosphere prevents the isocyanate from reacting with ambient moisture to form a symmetric urea byproduct.

-

Nucleophile Solution: Add 3-(aminomethyl)pyridine (1.14 g, 10.5 mmol) and 30 mL of anhydrous DCM to the flask. Cool the stirring solution to 0 °C using an ice-water bath.

-

Electrophile Addition: In a separate dry vial, dissolve 2-ethylphenyl isocyanate (1.47 g, 10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel or syringe.

-

Controlled Coupling: Add the isocyanate solution dropwise to the amine solution over a period of 15–20 minutes.

-

Causality: Dropwise addition ensures the amine is always in massive stoichiometric excess within the reaction microenvironment, strictly favoring the mono-urea product.

-

Phase 2: Propagation & Self-Validation

-

Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 hours. A dense white precipitate will begin to form within the first 30 minutes.

-

In-Process Validation (IR Monitoring): To ensure trustworthiness and completion, extract a 0.1 mL aliquot of the suspension. Evaporate the solvent and analyze via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.

-

Actionable Metric: The reaction is complete when the intense, sharp asymmetric stretch of the isocyanate group at ~2270 cm⁻¹ has completely disappeared [1].

-

Phase 3: Isolation & Purification

-

Filtration: Filter the resulting white suspension through a Büchner funnel under vacuum.

-

Washing: Wash the filter cake sequentially with cold DCM (2 x 10 mL) and cold diethyl ether (10 mL).

-

Causality: The target urea is insoluble in these cold non-polar solvents, whereas trace unreacted amine and minor impurities are washed into the filtrate, bypassing the need for column chromatography.

-

-

Drying: Transfer the solid to a pre-weighed amber vial and dry under high vacuum at 45 °C for 4 hours to remove residual solvent trapped in the crystal lattice. Expected yield: >90% (white solid).

Analytical Characterization

To verify the structural integrity of the synthesized this compound (Chemical Formula: C₁₅H₁₇N₃O, Exact Mass: 255.14), cross-reference the isolated product against the following expected analytical benchmarks:

| Analytical Method | Expected Signal / Marker | Causality / Structural Significance |

| IR Spectroscopy | Disappearance of 2270 cm⁻¹ | Confirms total consumption of the isocyanate electrophile. |

| IR Spectroscopy | Appearance of ~1640 & ~3300 cm⁻¹ | Validates formation of the urea carbonyl (C=O) and N-H stretches. |

| ¹H NMR (DMSO-d₆) | ~8.0 ppm & ~6.5 ppm (s, 1H each) | Confirms the two distinct urea protons (aryl-NH and alkyl-NH). |

| ¹H NMR (DMSO-d₆) | ~2.6 ppm (q, 2H) & ~1.1 ppm (t, 3H) | Validates the intact presence of the 2-ethyl group on the phenyl ring. |

| LC-MS (ESI+) | m/z = 256.1 [M+H]⁺ | Confirms the exact mass of the target molecule (MW: 255.32 g/mol ). |

References

- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan

- Urea Formation - Common Conditions Common Organic Chemistry

- The Hofmann and Curtius Rearrangements (Isocyan

- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Asian Journal of Chemistry

Application Note: Step-by-Step Preparation of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of unsymmetrical urea building blocks for medicinal chemistry libraries (e.g., kinase inhibitors, STING modulators).

Scientific Context & Strategy

The urea moiety is a highly privileged pharmacophore in modern drug discovery, frequently utilized to establish critical hydrogen-bonding networks in the active sites of kinase inhibitors, soluble epoxide hydrolase inhibitors, and STING modulators , .

The most direct, atom-economical method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate . In this protocol, we detail the synthesis of 1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea via the reaction of 2-ethylphenyl isocyanate with 3-picolylamine (pyridin-3-ylmethanamine). This approach requires no coupling reagents, generates zero stoichiometric byproducts, and leverages the differential solubility of the product for chromatography-free purification.

Mechanistic Pathway

The reaction is driven by the nucleophilic attack of the primary amine on the highly electrophilic central carbon of the isocyanate. This forms a transient zwitterionic intermediate, which immediately undergoes intramolecular proton transfer to yield the stable urea product.

Fig 1. Mechanistic pathway of urea formation via isocyanate electrophilic capture.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) | Role |

| 2-Ethylphenyl isocyanate | 147.18 | 1.00 | 1.47 g (1.41 mL) | 1.04 | Electrophile |

| 3-Picolylamine | 108.14 | 1.05 | 1.14 g (1.07 mL) | 1.06 | Nucleophile |

| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | 1.33 | Solvent |

Step-by-Step Experimental Protocol

Phase 1: Preparation

-

Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which can hydrolyze the isocyanate into an unwanted symmetric diaryl urea byproduct.

-

Amine Solution: Add 1.14 g (1.07 mL, 10.5 mmol) of 3-picolylamine to the flask, followed by 20.0 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Phase 2: Addition & Reaction

-

Electrophile Preparation: In a separate dry vial, dilute 1.47 g (1.41 mL, 10 mmol) of 2-ethylphenyl isocyanate in 10.0 mL of anhydrous DCM.

-

Dropwise Addition: Using a syringe or dropping funnel, add the isocyanate solution dropwise to the stirring amine solution over a period of 15–20 minutes.

-

Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature and stir for 2 to 4 hours.

Phase 3: Isolation & Purification

-

Visual Confirmation: Observe the reaction mixture. A dense white precipitate will form as the product is generated.

-

Filtration: Filter the resulting suspension under vacuum using a Büchner funnel.

-

Washing: Wash the filter cake with 2 × 10 mL of ice-cold DCM, followed by 10 mL of Hexanes to remove any unreacted starting materials or trace impurities.

-

Drying: Dry the isolated white solid under high vacuum for 4 hours to afford the pure this compound.

Fig 2. Step-by-step synthetic workflow for the preparation and isolation of the target urea.

Expert Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, the rationale behind these specific experimental choices is outlined below:

-

Self-Validating Reaction System: This protocol is designed to be self-indicating. Both 2-ethylphenyl isocyanate and 3-picolylamine are highly soluble in DCM. However, the resulting unsymmetrical urea possesses a rigid, highly hydrogen-bonded crystal lattice, rendering it poorly soluble in DCM at room temperature. The formation of a dense white precipitate serves as a real-time, visual confirmation of reaction progress, eliminating the absolute need for constant LC-MS monitoring.

-

Solvent Selection (DCM vs. DMF): While DMF is often used for urea synthesis, DCM is specifically chosen here to exploit the differential solubility mentioned above. Furthermore, DCM is highly volatile, allowing for rapid drying of the final filter cake without the need for aqueous workups or high-temperature evaporation.

-

Stoichiometry and Order of Addition: A slight excess of the amine (1.05 eq) is used to ensure complete consumption of the isocyanate. By adding the isocyanate dropwise to the amine, the amine remains in excess throughout the addition phase. This prevents the newly formed urea from reacting with excess isocyanate to form unwanted biuret byproducts .

-

Temperature Control (0 °C): The nucleophilic attack of an aliphatic primary amine on an aryl isocyanate is a highly exothermic process. Initiating the reaction at 0 °C controls the exotherm, prevents solvent boil-off, and suppresses thermal degradation pathways.

-

Base-Free Conditions: Because 3-picolylamine is an unhindered, highly nucleophilic primary amine, no exogenous base (such as Triethylamine or DIPEA) is required. Omitting the base streamlines the purification process, allowing pure product isolation via simple filtration.

Analytical Characterization

To verify the structural integrity of the synthesized this compound, the following analytical signatures should be expected:

-

LC-MS (ESI+): Expected

at m/z 256.14. -

H NMR (400 MHz, DMSO-

-

Urea NH signals:

~7.80 (s, 1H, aryl-NH), -

Pyridine ring:

~8.55 (d, 1H), ~8.48 (dd, 1H), ~7.75 (dt, 1H), ~7.38 (dd, 1H). -

Aryl ring (2-ethylphenyl):

~7.85 (d, 1H, ortho to urea), ~7.10–7.20 (m, 3H). -

Bridging Methylene:

~4.35 (d, -

Ethyl group:

~2.60 (q,

-

References

- Source: National Institutes of Health (PMC)

- Novel Glycyrrhetin Ureas Possessing 2-Hydroxy-3-enone A Ring: Modification, Anti-inflammatory Activity, and Targeted STING for the Remedy of Acute Kidney Injury Source: ACS Omega URL

- Urea Formation - Common Conditions Source: Common Organic Chemistry URL

Application Note: A Robust RP-HPLC Method for the Detection of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea. The strategy focuses on analyte-specific physicochemical properties to guide the selection of stationary phase, mobile phase composition, and detector settings. The final optimized method utilizes a C18 column with a gradient elution of acetonitrile and a phosphate buffer at a controlled pH, ensuring excellent peak symmetry and resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound and its potential impurities.

Introduction

This compound is a compound of interest in pharmaceutical research, belonging to the class of aryl ureas. The urea and pyridine moieties are significant pharmacophores, and compounds with this scaffold are explored for various therapeutic applications, including kinase inhibition.[1][2] Accurate and reliable analytical methods are paramount for determining purity, stability, and concentration in drug discovery and development pipelines.[3]

High-Performance Liquid Chromatography (HPLC) is the premier technique for such analyses due to its high resolution, sensitivity, and reproducibility.[3] However, the development of a robust method is not trivial, especially for compounds containing ionizable functional groups. The presence of a basic pyridine ring in the target analyte necessitates careful control over mobile phase pH to achieve optimal chromatographic performance.[4][5] This note provides a comprehensive, step-by-step guide to method development, explaining the scientific rationale behind each decision to yield a self-validating and reliable analytical protocol.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's chemical properties. The structure of this compound dictates its behavior in a chromatographic system.

Caption: Chemical structure of the target analyte.

Key Physicochemical Properties:

-

Molecular Formula: C₁₅H₁₇N₃O

-

Molecular Weight: 267.32 g/mol

-

Hydrophobicity (LogP): The presence of two aromatic rings (ethylphenyl and pyridine) and the urea linkage suggests a moderate to high degree of hydrophobicity. The predicted LogP value is typically in the range of 2.0-3.0, making it well-suited for reversed-phase chromatography.[6][7]

-

Acidity/Basicity (pKa): The pyridine ring contains a basic nitrogen atom. The predicted pKa of the conjugate acid of this pyridine nitrogen is approximately 4.0-5.0.[5][8] This is the most critical parameter for method development, as the ionization state of the molecule will change significantly around this pH, impacting retention time and peak shape.[9] The urea protons are very weakly acidic and are not a factor under typical RP-HPLC conditions.

Method Development Strategy & Rationale

Our strategy is built upon the analyte's properties. The goal is to develop a method that is both high-performing and robust against minor variations in operating conditions.

Caption: Logical workflow for HPLC method development.

Mode and Stationary Phase Selection

Given the analyte's non-polar characteristics (LogP > 2), Reversed-Phase HPLC (RP-HPLC) is the logical choice.[10] The primary retention mechanism will be hydrophobic interactions between the analyte and the stationary phase.

A C18 (octadecylsilane) column is the industry-standard starting point for RP-HPLC due to its high hydrophobicity and wide applicability.[10] A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, resolution, and backpressure for initial development.

Mobile Phase Selection and pH Control

The selection of the mobile phase is critical for achieving good peak shape for our basic analyte.

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. Acetonitrile is often preferred for its lower UV cutoff and lower viscosity, which results in lower backpressure and better efficiency. We will begin with ACN.

-

Aqueous Component and pH: Because the analyte's pKa is ~4.5, its ionization state will be highly sensitive to mobile phase pH in this region. Operating at a pH close to the pKa can lead to poor peak shapes (tailing or splitting) and shifting retention times.[4][9]

-

Rationale for Low pH: To ensure consistent protonation and achieve sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa.[11] By setting the pH to ~2.5-3.0, the pyridine nitrogen will be consistently protonated (BH+ form). This suppresses secondary interactions with residual silanols on the silica-based column, which are a primary cause of peak tailing for basic compounds.[12]

-

Buffer Selection: A buffer is required to maintain a constant pH. A phosphate buffer is an excellent choice as it has a pKa value around 2.1, providing strong buffering capacity in our desired range (pH 2.5-3.0).[5] A concentration of 20-25 mM is typically sufficient.

-

Detector and Wavelength Selection

The presence of aromatic rings and a urea chromophore suggests the molecule will absorb UV light. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the ideal choice. It acquires the entire UV-Vis spectrum at each point in the chromatogram, which allows for:

-

Determination of λmax: The wavelength of maximum absorbance (λmax) can be easily identified from the spectrum of the analyte peak, ensuring maximum sensitivity.

-

Peak Purity Analysis: The detector software can assess the spectral homogeneity across a single peak, providing an indication of its purity.

Experimental Protocols

Protocol 1: Reagents and Instrument Setup

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC or Milli-Q Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade or higher)

-

Phosphoric Acid (H₃PO₄, ~85%)

-

This compound reference standard

Instrumentation:

-

HPLC system equipped with a binary pump, degasser, autosampler, column oven, and PDA/DAD detector.

-

Analytical Balance

-

pH Meter

Chromatographic Conditions (Optimized):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.8* |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (30% B), 2-12 min (30-80% B), 12-14 min (80% B), 14-14.1 min (80-30% B), 14.1-18 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detector | PDA/DAD, 200-400 nm |

| Monitoring λ | Determined from λmax (e.g., 254 nm) |

*Preparation of Mobile Phase A: Dissolve ~3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 2.8 using concentrated phosphoric acid. Filter through a 0.45 µm filter.

Protocol 2: Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This serves as the diluent.

-

Working Standard Solution (e.g., 50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the diluent.

-

Sample Preparation: Prepare samples in the same diluent to a target concentration within the expected linear range of the method. Filter all samples through a 0.45 µm syringe filter before placing them in the autosampler.

Protocol 3: System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical method, ensuring the chromatographic system is adequate for the intended analysis.[13][14] It must be performed before any sample analysis.

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

-

Make five replicate injections of the Working Standard Solution.

-

Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all acceptance criteria are met.[15][16]

System Suitability Results and Acceptance Criteria:

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. High tailing indicates undesirable secondary interactions.[17] |

| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. |

| Repeatability (%RSD) | ≤ 2.0% | Measures precision of the system based on the peak areas of five replicate injections.[16] |

| Retention Time (%RSD) | ≤ 1.0% | Measures the stability of the pump and system. |

Conclusion

This application note presents a logically developed, robust RP-HPLC method for the analysis of this compound. By systematically considering the analyte's physicochemical properties, particularly the basicity of the pyridine moiety, a method with excellent peak shape, sensitivity, and reproducibility was achieved. The use of a low-pH buffered mobile phase is critical to success. The detailed protocols for instrument setup, sample preparation, and system suitability provide a complete framework for immediate implementation in a research or quality control environment.

References

-

PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

-

American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]

-

KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

-

Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

-

Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

-

Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

-

Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

-

Suresh Gyan Vihar University. (2015, October 15). HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

-

Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?[Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

-

Chiral Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2020, March). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

-

Molecules. (2021, August 11). Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. [Link]

-

MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

-

Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 5. veeprho.com [veeprho.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pjps.pk [pjps.pk]

- 9. moravek.com [moravek.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. biotage.com [biotage.com]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Application Note: Solvent Selection and Dissolution Protocols for 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea in In Vitro Assays

Physicochemical Profiling & Structural Rationale

When preparing small molecules for in vitro biological evaluation, solvent selection cannot be an afterthought; it must be dictated by the compound's intrinsic physicochemical properties. The compound 1-(2-Ethylphenyl)-3-(pyridin-3-ylmethyl)urea presents specific solubility challenges driven by its structural motifs:

-

The Urea Linker (-NH-CO-NH-): Urea functionalities act as potent dual hydrogen-bond donors and acceptors. In the solid state, this promotes extensive intermolecular hydrogen bonding, resulting in a high crystal lattice energy[1]. Overcoming this lattice energy requires a solvent with strong hydrogen-bond accepting capabilities.

-

The 2-Ethylphenyl Moiety: This bulky, hydrophobic aromatic ring significantly increases the overall lipophilicity of the molecule, drastically reducing its solubility in purely aqueous environments.

-

The Pyridin-3-ylmethyl Group: While the pyridine nitrogen is weakly basic (pKa ~5.2), it remains largely unprotonated at physiological pH (pH 7.4). Consequently, pH adjustment of the assay buffer will not yield meaningful improvements in solubility without compromising the physiological relevance of the assay.

Because of these factors, highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) are strictly required to disrupt the urea-urea hydrogen bonds and fully solvate the molecule[2].

Physicochemical logic dictating solvent selection for the target urea derivative.

Solvent Selection Matrix

To ensure maximum bioavailability in the assay without inducing solvent-mediated artifacts, we must evaluate the primary candidate solvents.

| Solvent | Solvating Power for Urea Linker | Biocompatibility (In Vitro) | Recommendation for this compound |

| 100% Anhydrous DMSO | Excellent. Strong H-bond acceptor disrupts crystal lattice[2]. | Low/Moderate. Toxic at >0.5% v/v[3]. | Primary Choice for Master Stock. Enables high-concentration storage (e.g., 10-50 mM). |

| Ethanol (100%) | Poor/Moderate. Protic nature competes poorly with urea-urea bonds. | Moderate. Toxic at >1.0% v/v[4]. | Not Recommended. Risk of incomplete dissolution and micro-precipitation. |

| Aqueous Buffer (PBS/Media) | Very Poor. Cannot overcome lipophilicity or lattice energy[1]. | Excellent. Physiological environment. | Final Assay Matrix Only. Requires careful step-down dilution from DMSO stock. |

Standard Operating Procedure (SOP): Dissolution and Assay Preparation

The following self-validating protocol is designed to prevent localized supersaturation—a common phenomenon where rapid addition of a concentrated DMSO stock to an aqueous buffer causes the hydrophobic compound to instantly crash out into colloidal aggregates.

Phase 1: Master Stock Preparation (10 mM)

Causality: Using anhydrous DMSO is critical. DMSO is highly hygroscopic; absorbed water drastically reduces its solvating power for hydrophobic urea derivatives, leading to premature precipitation[2].

-

Equilibration: Allow the solid compound vial to equilibrate to room temperature in a desiccator before opening to prevent atmospheric moisture condensation.

-

Calculation: For a 10 mM stock, calculate the required volume of Anhydrous DMSO (Molecular Weight ≈ 255.32 g/mol ). Example: Add 391.6 µL of DMSO to 1.0 mg of compound.

-

Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial.

-

Agitation: Vortex vigorously for 60 seconds.

-

Self-Validation Check 1: Hold the vial against a dark background under a bright light. If any particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

-

Storage: Aliquot into tightly sealed, opaque vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Intermediate Dilution & Final Aqueous Transfer

Causality: Direct addition of a 10 mM stock into aqueous media to achieve a 1 µM final concentration (a 1:10,000 dilution) creates extreme localized concentration gradients. By creating an intermediate DMSO stock, the final dilution step into the buffer is thermodynamically controlled.

-

Intermediate Preparation: Dilute the 10 mM Master Stock in 100% DMSO to create a 1000x working stock (e.g., 1 mM DMSO stock for a 1 µM final assay concentration).

-

Media Pre-warming: Pre-warm the target in vitro culture media or assay buffer to 37°C. Causality: Warm media increases the kinetic solubility limit during the critical mixing phase, preventing cold-shock precipitation.

-

Transfer: Add 1 µL of the 1000x intermediate stock per 1 mL of pre-warmed media.

-

Rapid Mixing: Immediately and vigorously vortex the media to ensure rapid dispersion.

-